Ethyl 3-(4-bromophenylsulfonamido)propanoate
Overview
Description
Ethyl 3-(4-bromophenylsulfonamido)propanoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromophenyl group, a sulfonamide group, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenylsulfonamido)propanoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenylsulfonamido)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: Ethyl 3-(4-aminophenylsulfonamido)propanoate.
Hydrolysis: 4-bromobenzenesulfonamide and ethyl 3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(4-bromophenylsulfonamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenylsulfonamido)propanoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenylsulfonamido)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-chlorophenylsulfonamido)propanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(4-fluorophenylsulfonamido)propanoate: Contains a fluorine atom instead of bromine.
Ethyl 3-(4-methylphenylsulfonamido)propanoate: Has a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring .
Properties
IUPAC Name |
ethyl 3-[(4-bromophenyl)sulfonylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-17-11(14)7-8-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVVJIGRHKHIFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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